N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
N'-(2,6-Dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic organic compound characterized by a central ethanediamide backbone linked to a 2,6-dimethylphenyl group and a substituted 1,3-thiazole ring.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-14-8-10-18(11-9-14)23-25-17(4)19(29-23)12-13-24-21(27)22(28)26-20-15(2)6-5-7-16(20)3/h5-11H,12-13H2,1-4H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWWMQQBJCRJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the ethanediamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
- This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Synthetic Routes
- The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and the introduction of the ethanediamide moiety. Reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Biological Research Applications
Biological Activity
- N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is studied for its potential biological activities. Research indicates that it may interact with various biomolecules, potentially influencing biochemical pathways.
Therapeutic Properties
- Investigations into its therapeutic properties have highlighted potential anti-inflammatory and antimicrobial effects. These properties make it a candidate for further research in drug development aimed at treating various diseases.
Medical Applications
Pharmaceutical Development
- The compound is being explored for its pharmacological potential. Its structure suggests possible interactions with specific molecular targets such as enzymes and receptors, which could lead to new therapeutic agents.
Case Studies
Industrial Applications
Material Development
- In industry, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties can enhance material performance in various applications.
Chemical Processes
- The compound's ability to undergo diverse chemical reactions makes it suitable for use in developing innovative chemical processes that require specific functionalities or properties.
- Oxidation: Introduces oxygen-containing functional groups.
- Reduction: Removes oxygen-containing groups or reduces double bonds.
- Substitution: Replaces one functional group with another.
Common Reagents Used
- Oxidizing agents (e.g., potassium permanganate)
- Reducing agents (e.g., lithium aluminum hydride)
- Nucleophiles for substitution reactions
Mechanism of Action
The mechanism of action of N’-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole- and Thiadiazole-Based Derivatives
The provided evidence highlights several compounds with structural parallels, particularly those incorporating thiazole or thiadiazole rings and amide functionalities.
Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) :
- Structure : Features a thiadiazole ring fused with a pyridine group and benzamide substituents.
- Physical Properties : Melting point (290°C), IR peaks at 1679 and 1605 cm⁻¹ (dual carbonyl groups), and a molecular weight of 414.49 g/mol .
- The absence of a pyridine ring in the target compound suggests differences in aromatic stacking interactions.
Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) :
- Structure : Combines isoxazole and thiadiazole rings with a benzamide group.
- Physical Properties : Lower melting point (160°C) and IR absorption at 1606 cm⁻¹ (single carbonyl) .
- Comparison : The target compound’s thiazole ring (vs. isoxazole in 6) may enhance electron-deficient character due to sulfur’s electronegativity, affecting reactivity in nucleophilic substitutions.
Agrochemical Thiazolecarboxamides
Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide) :
- Structure : Shares a thiazolecarboxamide core but includes halogenated phenyl groups.
- Application : Registered as a fungicide, indicating thiazole derivatives’ relevance in agrochemical design .
- Comparison : The target compound lacks bromine and trifluoromethoxy substituents, which are critical for thifluzamide’s antifungal activity. Its dimethylphenyl group may instead prioritize lipophilicity for membrane penetration.
Key Functional Group Differences:
Spectral and Analytical Data
Data from provide benchmarks for comparing spectral features:
- IR Spectroscopy : Thiadiazole/benzamide derivatives exhibit C=O stretches near 1600–1700 cm⁻¹ . The target compound’s dual amide groups may show split peaks in this range.
- NMR : Aromatic protons in analogs like 8a resonate at δ 7.47–8.39 ppm, while methyl groups appear near δ 2.49–2.63 ppm . The target’s dimethylphenyl groups would likely produce distinct splitting patterns.
- Mass Spectrometry : Thiazole-containing compounds (e.g., thifluzamide) fragment via cleavage of the amide bond, producing ions at m/z 105–121 .
Biological Activity
N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity profiles based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring and the introduction of various substituents that enhance biological activity. For instance, the incorporation of methyl groups and the specific arrangement of functional groups are crucial for its effectiveness.
Anticonvulsant Activity
Research indicates that compounds with similar thiazole structures exhibit significant anticonvulsant properties. In particular, thiazole derivatives have been shown to enhance GABA levels in the brain, which is critical for their anticonvulsant effects. For example, a related compound demonstrated a median effective dose lower than standard medications like ethosuximide .
Cytotoxic Effects
Studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) suggests that specific substitutions on the phenyl and thiazole rings significantly influence its cytotoxicity. For instance, compounds with para-halogen or methyl substitutions showed enhanced activity against A549 lung adenocarcinoma cells .
The proposed mechanism of action involves binding to specific receptors or enzymes within metabolic pathways. The thiazole moiety is particularly noted for its ability to interact with biological targets, potentially modulating their function and influencing cellular processes .
Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Evren et al. (2019) | Developed thiazole derivatives showing selective anticancer activity | NIH/3T3, A549 | Not specified but significant selectivity noted |
| PMC9268695 | Examined anticonvulsant effects; compound showed enhanced GABA levels | Rat brain models | Median effective dose < 20 mg/kg |
Comparative Analysis
Compared to other compounds in its class, this compound demonstrates unique reactivity due to its specific substitution pattern. This structural uniqueness not only impacts its chemical behavior but also enhances its biological activity profile.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
- Thiazole Core Formation : Reacting 2-amino-5-aryl-methylthiazole precursors with chloroacetyl chloride in dioxane, using triethylamine as a base, to form intermediates like N-(thiazol-2-yl)acetamides .
- Amide Coupling : Condensation of the thiazole intermediate with 2,6-dimethylphenylamine derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (hexane/ethyl acetate) to isolate the final product .
- Key Parameters : Reaction temperature (20–25°C), stoichiometric ratios (equimolar), and solvent polarity are critical for yield optimization .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : A combination of analytical techniques is used:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.8–7.8 ppm), and amide carbonyls (δ 165–170 ppm) .
- IR : Confirm C=O stretches (~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the solubility and stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Limited aqueous solubility due to hydrophobic aromatic/thiazole moieties. Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane) .
- Stability :
- Storage : −20°C in airtight, light-protected containers to prevent hydrolysis/oxidation .
- Handling : Avoid prolonged exposure to moisture; use inert atmospheres (N₂/Ar) for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratios) .
- Bayesian Optimization : Machine learning algorithms model reaction outcomes, suggesting optimal conditions (e.g., 40°C, 1.2 eq. triethylamine) with fewer experimental trials .
- Continuous-Flow Chemistry : Enhances reproducibility and scalability by controlling residence times and mixing efficiency .
Q. What mechanistic insights exist for the formation of the thiazole ring in this compound?
- Methodological Answer :
- Pathway : Cyclocondensation of thiourea derivatives with α-haloketones, followed by aromatization.
- Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., imine formation) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for ring closure .
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Methodological Answer :
- Molecular Docking : Screen analogs against target proteins (e.g., kinases) to prioritize substituents enhancing binding affinity .
- QSAR Studies : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to predict optimal substituents (e.g., trifluoromethyl for lipophilicity) .
- ADMET Prediction : Use tools like SwissADME to forecast metabolic stability and toxicity early in design .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple assays (e.g., IC₅₀ in enzymatic vs. cell-based assays) to rule off-target effects .
- Proteomic Profiling : Identify unintended protein interactions via affinity purification-mass spectrometry (AP-MS) .
- Batch Reproducibility : Compare synthetic batches using HPLC purity (>98%) and polymorph screening (PXRD) to exclude batch-specific artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
